molecular formula C15H18F2O3 B2513293 Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate CAS No. 1955498-30-2

Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate

Cat. No.: B2513293
CAS No.: 1955498-30-2
M. Wt: 284.303
InChI Key: SKFCZEGHTVJJMO-UHFFFAOYSA-N
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Description

Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate is an organic compound with the molecular formula C15H18F2O3 It is characterized by the presence of a benzyl group attached to a cyclohexane ring, which is further substituted with a difluoromethoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate typically involves the esterification of 4-(difluoromethoxy)cyclohexane-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives or hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its interaction with molecular targets.

Comparison with Similar Compounds

  • Benzyl 4-methoxycyclohexane-1-carboxylate
  • Benzyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate
  • Benzyl 4-(chloromethoxy)cyclohexane-1-carboxylate

Comparison: Benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs with methoxy, trifluoromethoxy, or chloromethoxy groups, affecting its reactivity and interaction with other molecules.

Properties

IUPAC Name

benzyl 4-(difluoromethoxy)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c16-15(17)20-13-8-6-12(7-9-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFCZEGHTVJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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